Cyclohexyl(2-methylbenzofuran-3-yl)methanone
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Overview
Description
Cyclohexyl(2-methylbenzofuran-3-yl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a cyclohexyl group attached to the 3-position of the benzofuran ring, with a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(2-methylbenzofuran-3-yl)methanone can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanecarbonyl chloride with 2-methylbenzofuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-methylbenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl(2-methylbenzofuran-3-yl)carboxylic acid.
Reduction: Formation of cyclohexyl(2-methylbenzofuran-3-yl)methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexyl(2-methylbenzofuran-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of cyclohexyl(2-methylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(2-methyl-1-benzofuran-3-yl)methanone: A closely related compound with similar structural features.
Cyclohexyl(2-methylbenzofuran-3-yl)carboxylic acid: An oxidized derivative of the target compound.
Cyclohexyl(2-methylbenzofuran-3-yl)methanol: A reduced derivative of the target compound.
Uniqueness
Cyclohexyl(2-methylbenzofuran-3-yl)methanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets .
Properties
CAS No. |
722547-42-4 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
cyclohexyl-(2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C16H18O2/c1-11-15(13-9-5-6-10-14(13)18-11)16(17)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI Key |
YYCGWGOHBVCWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C3CCCCC3 |
Origin of Product |
United States |
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